

Physical and chemical properties of 2-Bromophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromophenol

Cat. No.: B7767706

[Get Quote](#)

An In-Depth Technical Guide to 2-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Bromophenol** (o-bromophenol), a versatile organobromine compound. As a key chemical intermediate, understanding its physical, chemical, and toxicological properties is paramount for its effective and safe application in research and development, particularly within the pharmaceutical and agrochemical sectors. This document moves beyond a simple data sheet to offer insights into the causality behind its reactivity and the protocols for its use.

Core Molecular and Physical Characteristics

2-Bromophenol (CAS No. 95-56-7) is an aromatic compound where a bromine atom is substituted at the ortho-position relative to a hydroxyl group on a benzene ring.^{[1][2]} This substitution pattern dictates its physical state, solubility, and reactivity. At or near room temperature, it exists as a yellow to red oily liquid, though its melting point is close to ambient temperature.^[3] Its distinct, unpleasant phenolic odor is a key identifying characteristic.^[3]

The interplay between the hydrophilic hydroxyl group and the hydrophobic brominated ring results in limited solubility in water but good solubility in organic solvents like ethanol, ether, and chloroform.^{[3][4]} This solubility profile is a critical consideration for selecting appropriate solvent systems for reactions and purifications.

Table 1: Key Physical and Chemical Properties of **2-Bromophenol**

Property	Value	Source(s)
CAS Number	95-56-7	[3] [4]
Molecular Formula	C ₆ H ₅ BrO	[3] [5]
Molecular Weight	173.01 g/mol	[3] [4]
Appearance	Clear, colorless to slightly yellow or red oily liquid	[3] [4] [6]
Melting Point	5-7 °C (41-45 °F)	[3] [5] [7]
Boiling Point	194.5-195 °C (382-383 °F)	[3] [4] [5]
Density	1.492 g/mL at 25 °C	[4] [6]
Refractive Index (n ²⁰ /D)	1.589	[3] [4] [7]
pKa	8.45 (at 25 °C)	[4] [8] [9]
Flash Point	42 °C (107.6 °F)	[3] [5] [6]
Vapor Pressure	0.3 ± 0.3 mmHg at 25°C	[5]

| Solubility | Soluble in ethanol, ether, alkali; slightly soluble in chloroform and water. |[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)
|

The acidity of **2-Bromophenol**, indicated by its pKa of 8.45, is a fundamental property influencing its behavior in chemical reactions.[\[4\]](#)[\[8\]](#) It is a weak acid, and this acidity allows for the formation of a phenoxide ion under basic conditions, which is a key step in many synthetic transformations such as ether synthesis.

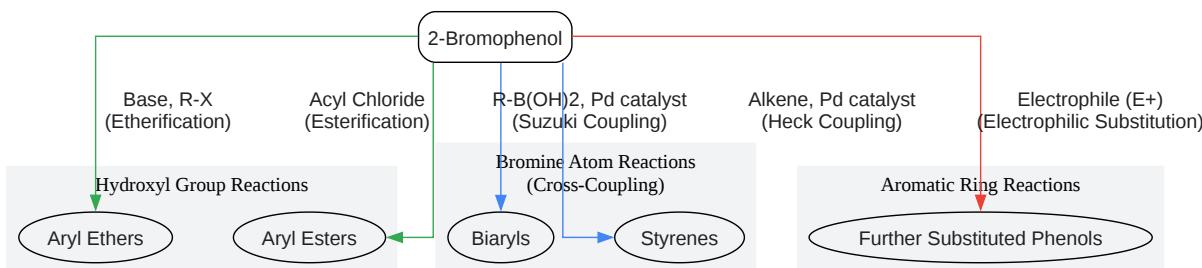
Spectroscopic and Analytical Profile

Accurate identification and purity assessment are critical in drug development. Spectroscopic methods provide a definitive fingerprint of the **2-Bromophenol** molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the aromatic ring. The substitution pattern leads to a complex splitting pattern for the four aromatic protons.
- ¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the six carbon atoms in the benzene ring, with the carbons bearing the hydroxyl and bromine groups having characteristic chemical shifts.[10][11]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. **2-Bromophenol** exhibits a characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity at m/z 172 and 174.[3]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H stretching of the phenolic group and C-Br stretching, confirming the presence of these key functional groups.

These analytical techniques are foundational for quality control, ensuring the identity and purity of **2-Bromophenol** before its use in multi-step syntheses where impurities could lead to undesirable side products and lower yields.


Chemical Reactivity and Synthetic Utility

The synthetic versatility of **2-Bromophenol** stems from the reactivity of its three main components: the hydroxyl group, the bromine atom, and the aromatic ring. This makes it a valuable precursor for a wide range of more complex molecules.[1][12]

- Reactions of the Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base to form a nucleophilic phenoxide. This is the basis for Williamson ether synthesis to form aryl ethers or for esterification reactions with acid chlorides or anhydrides to form aryl esters.[12]
- Reactions of the Bromine Atom: The bromine atom is a key functional group for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly valuable in modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.
 - Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.

- Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.
- Reactions of the Aromatic Ring: The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromine is a deactivating, ortho-, para-directing group. The net effect allows for further substitution on the ring, although the positions are sterically and electronically influenced by the existing substituents.

The following diagram illustrates the primary reaction pathways available for synthetic transformations of **2-Bromophenol**.

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways of **2-Bromophenol**.

Synthesis and Purification Protocols

The most common method for synthesizing **2-Bromophenol** is through the electrophilic bromination of phenol.^{[12][13]} Controlling the regioselectivity to favor the ortho product over the para isomer and preventing the formation of di- or tri-brominated products are the primary challenges.

Experimental Protocol: Synthesis via Oxidative Bromination

An alternative and selective method involves the oxidative bromination of a substrate with a protected para-position, followed by deprotection. This approach offers high yields and selectivity.[14]

Step 1: Selective Oxidative Bromination of 4-Hydroxybenzoic Acid

- Prepare a two-phase system with 4-hydroxybenzoic acid dissolved in an organic solvent (e.g., ethylenedichloride) and an aqueous phase containing hydrobromic acid (HBr).[14]
- At a controlled temperature (e.g., 45 °C), add hydrogen peroxide (H₂O₂) dropwise to the stirred mixture. The H₂O₂ oxidizes HBr to generate electrophilic bromine in situ.[14]
- Maintain the reaction for several hours (e.g., 3 hours) to ensure complete conversion.[14]
- After the reaction, separate the organic layer, which contains the brominated acid intermediate.

Step 2: Deprotection via Decarboxylation

- Dry the intermediate acid product obtained from Step 1.
- Place the dried acid in a high-boiling solvent like quinoline with a catalyst such as cuprous oxide.[14]
- Heat the mixture in an autoclave to a high temperature (e.g., 220 °C) for several hours (e.g., 6 hours) to effect decarboxylation, removing the carboxylic acid group and yielding the desired bromophenol.[14]

Step 3: Purification

- After decarboxylation, the product mixture is purified.
- Distill the mixture under reduced pressure to isolate the pure **2-Bromophenol**. The boiling point at reduced pressure is significantly lower than at atmospheric pressure (e.g., 93-97 °C at 31-32 mmHg).[14]
- Alternatively, for smaller scales or to remove non-volatile impurities, the crude product can be purified by column chromatography on silica gel using a solvent system like hexane/ethyl

acetate.[15][16]

This multi-step approach demonstrates how strategic protection and deprotection can overcome common selectivity issues in aromatic substitution, a crucial concept in complex molecule synthesis.

Applications in Drug Discovery and Development

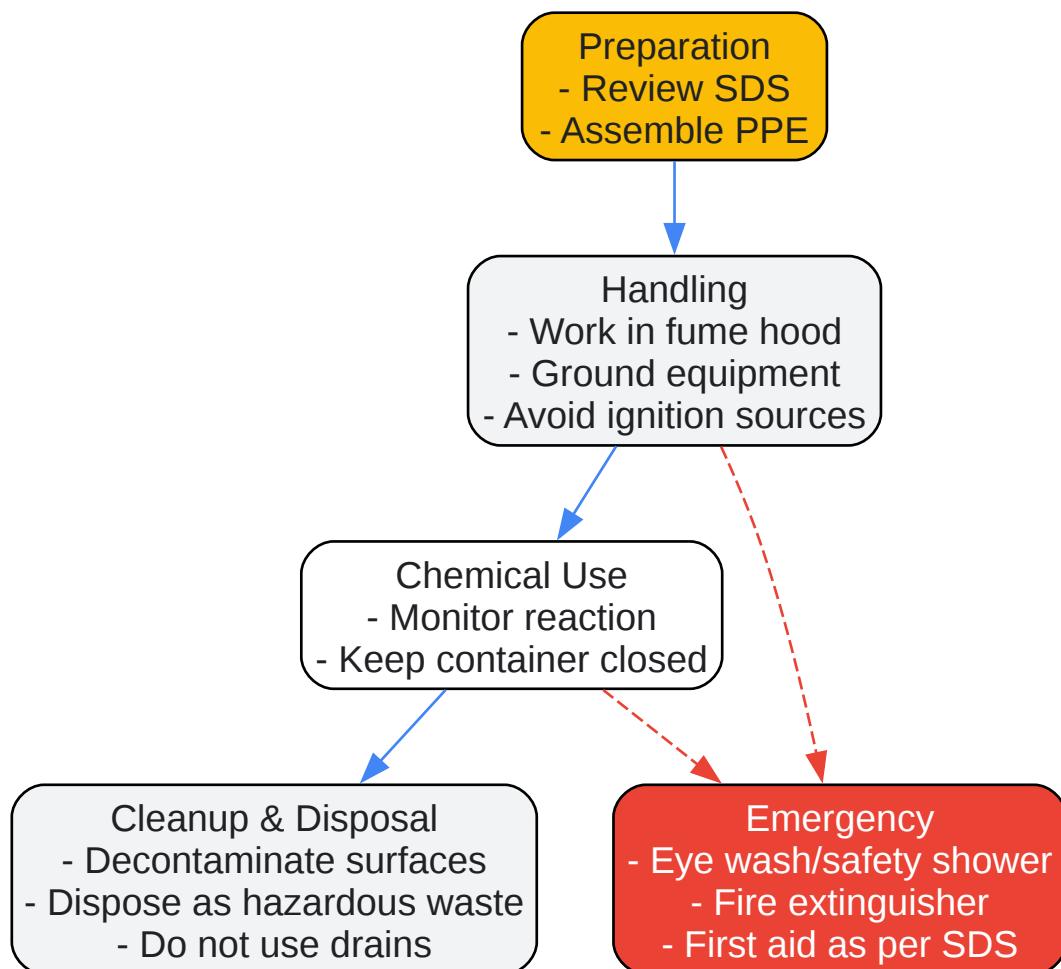
2-Bromophenol is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.[1][2] The presence of both a hydroxyl group and a bromine atom allows for sequential or orthogonal chemical modifications, making it a versatile starting material.

- **Anticancer Agents:** Bromophenol derivatives have shown potential as anticancer agents.[17] The **2-bromophenol** scaffold can be incorporated into larger molecules, such as those containing an indolin-2-one moiety, which have demonstrated potent activity against various human cancer cell lines.[17]
- **Antibacterial Agents:** Bromophenols are found in marine organisms and are known to possess antimicrobial properties.[18] Synthetic derivatives are being explored as potential antibacterial agents against multidrug-resistant pathogens like MRSA.[18]
- **Other Therapeutic Areas:** As a versatile intermediate, it is used in the synthesis of compounds for analgesics, anti-inflammatory agents, and agrochemicals.[12][19] It is also a precursor for disinfectants.[4][12]

Safety, Handling, and Toxicology

Due to its hazardous properties, strict safety protocols must be followed when handling **2-Bromophenol**. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and is very toxic to aquatic life.[20][21]

Table 2: Toxicological Data for **2-Bromophenol**


Endpoint	Species	Value	Source(s)
LD ₅₀ (Oral)	Mouse	652 mg/kg	[5][20][22]

| EC₅₀ (Aquatic) | Daphnia magna (Water flea) | 0.9 mg/L (48 h) | [22] |

Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[20][23] All handling should be done in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21]
- Fire Safety: **2-Bromophenol** is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[20][21] Use explosion-proof electrical equipment. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[20][23]
- Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[21][22] [23] Keep containers tightly closed and upright to prevent leakage. Store away from incompatible materials such as acid chlorides, acid anhydrides, and strong oxidizing agents. [20][24]
- Spill Management: In case of a spill, remove all ignition sources.[23] Contain the spill and collect it with an electrically protected vacuum cleaner or by wet-brushing.[20] Prevent entry into drains and waterways, as the substance is very toxic to aquatic life.[20][22]

The following diagram outlines a basic safety workflow for handling **2-Bromophenol** in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Laboratory safety workflow for **2-Bromophenol**.

Conclusion

2-Bromophenol is more than a simple chemical; it is a foundational component in the synthesis of a vast array of complex and valuable molecules. Its utility is derived from the specific reactivity endowed by its hydroxyl and bromo substituents. For researchers and developers, a thorough understanding of its properties—from its physical state and spectral signature to its synthetic potential and toxicological hazards—is essential for leveraging its capabilities safely and effectively to drive innovation in medicine and agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 95-56-7 Cas No. | 2-Bromophenol | Apollo [store.apolloscientific.co.uk]
- 2. CAS 95-56-7: 2-Bromophenol | CymitQuimica [cymitquimica.com]
- 3. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromophenol CAS#: 95-56-7 [m.chemicalbook.com]
- 5. 2-Bromophenol | CAS#:95-56-7 | Chemsric [chemsric.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. 2-ブロモフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-bromophenol [chemister.ru]
- 9. 95-56-7 CAS MSDS (2-Bromophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-Bromophenol(95-56-7) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. nbinfo.com [nbinfo.com]
- 13. ck12.org [ck12.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]
- 16. 2-Bromophenol | 95-56-7 [chemicalbook.com]
- 17. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinfo.com [nbinfo.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. chemicalbook.com [chemicalbook.com]
- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767706#physical-and-chemical-properties-of-2-bromophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com